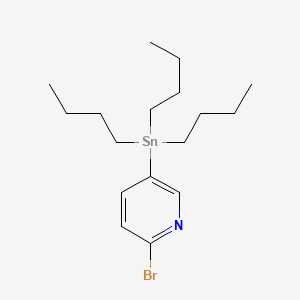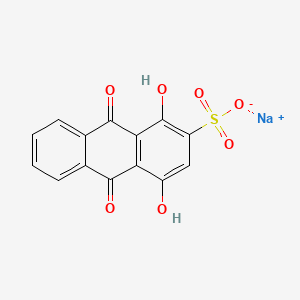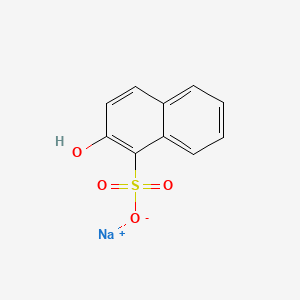![molecular formula C12H18FN3 B1629509 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine CAS No. 27144-84-9](/img/structure/B1629509.png)
2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine
Overview
Description
“2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine” is a chemical compound with the CAS Number: 27144-84-9 . It has a molecular weight of 223.29 . The IUPAC name for this compound is 2-[4-(4-fluorophenyl)-1-piperazinyl]ethanamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H18FN3/c13-11-1-3-12(4-2-11)16-9-7-15(6-5-14)8-10-16/h1-4H,5-10,14H2 . This code provides a unique representation of the molecule’s structure .Physical And Chemical Properties Analysis
This compound is an oil at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthesis and Characterization
2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine and its derivatives are synthesized and characterized for various scientific applications, including the development of new therapeutic agents. These compounds are obtained through complex synthesis processes, involving cyclo condensation, direct condensation, and other chemical reactions, leading to compounds with potential antimicrobial, antifungal, and antitumor activities. For instance, the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives has shown excellent antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Anticancer Activities
The exploration of this compound derivatives for their anticancer properties has been a significant area of interest. For example, a series of 1,2,4-triazine derivatives bearing piperazine amide moiety has been synthesized and shown promising antiproliferative agents against breast cancer cells, offering a new avenue for cancer treatment research (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Antimicrobial and Antifungal Activity
These compounds have also been evaluated for their antimicrobial and antifungal activities, presenting a broad spectrum of action against various pathogen microorganisms. For example, novel multifunctional ligands and their mononuclear transition metal dithiocarbamate complexes have exhibited medium to very strong fluorescence emission and strong antimicrobial activity (Verma & Singh, 2015).
Pharmacological Evaluation for Central Therapeutic Applications
Piperazine derivatives play a crucial role in the development of drugs with central pharmacological activity, including antipsychotic, antidepressant, and anxiolytic drugs. The structure of piperazine is fundamental for the activation of the monoamine pathway, showcasing the importance of these compounds in therapeutic applications (Brito, Moreira, Menegatti, & Costa, 2018).
Structural and Crystallographic Studies
Structural and crystallographic studies of these derivatives further contribute to understanding their properties and potential applications. Single crystal X-ray diffraction techniques have been employed to elucidate the molecular structure of these compounds, aiding in the design and synthesis of novel derivatives with enhanced activities (Awasthi, Sharma, Yadav, & Pandey, 2014).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H318, H332, and H335 . These codes indicate various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Future Directions
Mechanism of Action
Mode of Action
properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3/c13-11-1-3-12(4-2-11)16-9-7-15(6-5-14)8-10-16/h1-4H,5-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMGEGHYHDTIII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602657 | |
| Record name | 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27144-84-9 | |
| Record name | 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-[(3,5-Dimethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B1629446.png)
![Ethane-1,2-diol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;propane-1,3-diol](/img/structure/B1629448.png)
